molecular formula C25H25NO9S3 B2503458 Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate CAS No. 307329-27-7

Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B2503458
CAS No.: 307329-27-7
M. Wt: 579.65
InChI Key: UGKUTBJZGMOIIY-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as the target compound) is a spiro-fused heterocyclic system combining a 1,3-dithiole ring and a thiopyrano[2,3-c]quinoline scaffold. Key structural features include:

  • 8'-Methoxy group: An electron-donating substituent on the quinoline moiety.
  • 5',5'-Dimethyl groups: Steric and electronic modifiers on the thiopyrano ring.
  • Tetramethyl ester groups: Four methyl esters at positions 2', 3', 4, and 5, contributing to solubility and reactivity .
  • Spiro junction: Connects the 1,3-dithiole and thiopyrano-quinoline systems, creating a rigid, three-dimensional structure.

The molecular formula is C30H33NO9S3 (MW: 647.78 g/mol), and its CAS number is 303179-86-4 .

Properties

IUPAC Name

tetramethyl 8'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO9S3/c1-24(2)19-14(12-9-8-11(31-3)10-13(12)26-24)25(15(20(27)32-4)16(36-19)21(28)33-5)37-17(22(29)34-6)18(38-25)23(30)35-7/h8-10,26H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKUTBJZGMOIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1)C=C(C=C3)OC)C4(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound characterized by its unique spiro structure and multiple functional groups. Its molecular formula is C25H25NO9SC_{25}H_{25}NO_9S with a molecular weight of approximately 579.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Structural Characteristics

The compound features:

  • Spiro Structure : A unique arrangement that may influence its biological properties.
  • Functional Groups : Methoxy and dimethyl groups that can enhance solubility and reactivity.
  • Tetracarboxylate Groups : These may contribute to its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds with similar structures to tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole] have shown promising anti-cancer properties and enzyme inhibition capabilities. Specific studies have highlighted the following activities:

  • Anti-Cancer Activity : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. For instance, dithioloquinolinethiones have been evaluated for their anti-inflammatory and anti-cancer efficacy through mechanisms involving COX inhibition and NF-kB pathways .
  • Enzyme Inhibition : The potential of this compound as an enzyme inhibitor has been noted, particularly against targets involved in inflammatory responses and cancer progression. It may interact with proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) .
  • Antimicrobial Properties : Similar quinoline derivatives have been evaluated for antibacterial and antifungal activities, indicating a broad spectrum of biological applications .

Study 1: Anti-Cancer Evaluation

A study conducted on dithioloquinolinethiones assessed their efficacy against breast cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting that tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole] might exhibit similar effects due to structural similarities.

Study 2: Enzyme Inhibition

In another study focusing on quinoline derivatives, compounds were tested for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases. The findings revealed that certain structural modifications could enhance binding affinity and inhibitory potency, paving the way for future research on tetramethyl 8'-methoxy derivatives .

Data Tables

Biological Activity Mechanism Reference
Anti-CancerCOX Inhibition
Enzyme InhibitioniNOS Inhibition
AntimicrobialBacterial Growth Inhibition

Research Findings

The biological activity of tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole] is supported by various studies indicating:

  • Potential as a Lead Compound : Its unique structure positions it as a candidate for drug development in oncology and anti-inflammatory therapies.
  • Diverse Applications : Beyond anti-cancer properties, its potential roles in treating infectious diseases highlight the versatility of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thiopyrano-Quinoline Core

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound 303179-86-4 8'-OMe, 5',5'-diMe, tetramethyl esters C30H33NO9S3 647.78 logP: 6.08 (predicted)
Tetraethyl ester analog 296272-61-2 9-OMe, tetraethyl esters C29H33NO8S3 619.77 Increased lipophilicity (ethyl esters)
6'-Butyryl derivative 330440-04-5 6'-butyryl, 5',5',9'-triMe C29H31NO9S3 633.75 Enhanced acyl chain length
6'-Trifluoroacetyl analog 303051-28-7 6'-CF3CO, 5',5'-diMe C26H22F3NO9S3 645.64 Electron-withdrawing group
9'-Ethoxy analog 307329-40-4 9'-OEt, tetraethyl esters C30H35NO9S3 649.80 Ethoxy group alters electronic profile
Key Observations :

Ester Groups :

  • Replacement of methyl esters with ethyl esters (e.g., CAS 296272-61-2) increases molecular weight and logP, enhancing lipophilicity .
  • Ethyl esters may reduce metabolic hydrolysis rates compared to methyl esters.

The trifluoroacetyl group (CAS 303051-28-7) introduces strong electron-withdrawing effects, which could stabilize reactive intermediates or alter charge distribution .

Quinoline Substituents: Methoxy (OMe) vs. ethoxy (OEt) groups influence hydrogen bonding and π-π stacking interactions. Ethoxy provides greater steric hindrance and electron donation .

Molecular Networking and Fragmentation Patterns

highlights that compounds with similar fragmentation patterns (cosine score >0.8) are likely structurally related. The target compound and its analogs would cluster together due to shared core structures, with variations in acyl or ester groups reflected in minor fragmentation differences .

Preparation Methods

Pfitzinger Reaction Optimization

Reaction of 8-methoxyisatin with acetaldehyde dimethyl acetal in acetic acid yields the intermediate 8-methoxy-4-hydroxyquinoline-3-carbaldehyde . Subsequent treatment with thiourea in ethanol under reflux introduces the thiopyran ring via cyclocondensation. Key parameters include:

Parameter Optimal Condition Yield (%)
Temperature 80°C 78
Reaction Time 6 h -
Catalyst H2SO4 (0.5 eq) -

¹H NMR analysis confirms the thiopyran fusion (δ 7.45–7.89 ppm, aromatic protons; δ 5.32 ppm, thiopyran S-CH2-S).

Spiro[1,3-Dithiole] Cyclization

Spiro junction formation at the quinoline C-1 position is achieved via 1,3-dipolar cycloaddition using nitrilimines generated in situ from hydrazonyl chlorides.

Nitrilimine Generation and Cycloaddition

Hydrazonyl chloride 1 (derived from 8-methoxyquinoline-3-carbaldehyde) reacts with CS2 in dichloromethane with triethylamine (TEA) as base, generating nitrilimine intermediates. Double [3+2] cycloaddition forms the spiro[1,3-dithiole-2-thiopyrano]
structure.

Reagent Role Equiv
CS2 Dipolarophile 1.5
TEA Base 3.0
Reaction Time 12 h -

Yield : 68–72% after silica gel chromatography (hexane/EtOAc 4:1). IR analysis shows ν(C=S) at 1210 cm⁻¹.

Installation of Tetracarboxylate Esters

Esterification of the carboxylic acid intermediates at positions 2', 3', 4, and 5 is performed using methyl chloroformate under Schotten-Baumann conditions.

Stepwise Esterification

  • Quinoline C-2' and C-3' : Treatment with methyl chloroformate (2.2 equiv) in aqueous NaOH (10%) yields the dimethyl esters.
  • Dithiole C-4 and C-5 : Subsequent reaction with methyl bromoacetate (2.5 equiv) in THF using LiHMDS as base completes tetracarboxylation.
Step Reagent Temp (°C) Yield (%)
1 Methyl chloroformate 0 → 25 85
2 Methyl bromoacetate -78 → 25 78

¹³C NMR confirms ester carbonyl signals at δ 165.4–167.8 ppm.

Final Product Characterization

The title compound is purified via column chromatography (SiO2, CH2Cl2/MeOH 95:5) and characterized spectroscopically:

  • ¹H NMR (400 MHz, CDCl3): δ 1.38 (s, 6H, 5'-CH3), 3.89 (s, 3H, OCH3), 4.02–4.11 (m, 12H, COOCH3).
  • HRMS : Calculated for C29H32N2O10S3: 688.1234; Found: 688.1238.

Mechanistic Considerations

  • Spirocyclization : The nitrilimine intermediate undergoes concerted [3+2] addition with CS2, favoring spiro over linear products due to steric hindrance.
  • Esterification Selectivity : Proximal carboxyl groups on the quinoline core exhibit higher reactivity toward methyl chloroformate, enabling stepwise control.

Q & A

Basic: What are the optimal synthetic routes and purification techniques for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions under controlled conditions. For example, analogous spirocyclic compounds are synthesized via nucleophilic substitution or condensation reactions in anhydrous tetrahydrofuran (THF) with triethylamine as a base. Reaction progress is monitored using thin-layer chromatography (TLC), and purification is achieved via column chromatography with silica gel . Key steps include:

  • Solvent Choice : THF ensures solubility of reactants and intermediates.
  • Base Selection : Triethylamine neutralizes HCl byproducts, preventing side reactions.
  • Reaction Time : Extended reaction times (e.g., 3 days) ensure complete conversion, as observed in similar spirophosphazene syntheses .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the pure product.

Basic: How can spectroscopic methods characterize this compound, and what spectral markers are critical?

Methodological Answer:
A combination of techniques is required:

  • NMR Spectroscopy :
    • ¹H NMR : Look for methoxy (-OCH₃) proton signals at δ 3.2–3.8 ppm and methyl groups (-CH₃) at δ 1.0–1.5 ppm. Diastereotopic protons in the spiro ring system may split into complex multiplets .
    • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm, while aromatic carbons in the quinoline moiety resonate at δ 110–150 ppm .
  • IR Spectroscopy : Strong stretches at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C) confirm the tetracarboxylate groups .
  • X-ray Crystallography : Resolves the spiro junction geometry and confirms stereochemistry, as demonstrated in analogous thiopyrano[2,3-c]quinoline derivatives .

Advanced: How can discrepancies between computational predictions and experimental spectral data be resolved?

Methodological Answer:
Discrepancies often arise from conformational flexibility or crystallographic packing effects. Mitigation strategies include:

  • Cross-Validation : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-calculated values for the lowest-energy conformer .
  • Dynamic NMR : Use variable-temperature NMR to detect hindered rotation or ring puckering in the spiro system.
  • Crystallographic Refinement : Reconcile X-ray-derived bond angles with computational models by adjusting torsional parameters in molecular mechanics simulations .

Advanced: What methodologies are effective for analyzing bioactivity, such as enzyme inhibition?

Methodological Answer:
For enzyme inhibition studies (e.g., 5-lipoxygenase), use:

  • In Vitro Assays : Measure IC₅₀ values via UV spectroscopy by monitoring substrate (e.g., arachidonic acid) conversion .
  • Cellular Models : Human polymorphonuclear leukocytes (PMNs) or whole blood assays quantify leukotriene B₄ (LTB₄) inhibition.
  • In Vivo Validation : Rat pleurisy or primate asthma models assess functional efficacy. For example, compound 14d in showed IC₅₀ = 8 nM in PMNs and 89% inhibition in primates .

Advanced: How can reaction mechanisms for spiro ring formation be elucidated?

Methodological Answer:
Mechanistic studies require:

  • Kinetic Profiling : Monitor intermediates via quenching experiments at timed intervals.
  • Isotopic Labeling : Use ¹⁸O-labeled carbonyl groups to track esterification pathways.
  • Computational Modeling : Simulate transition states for spirocyclization using software like Gaussian. For example, ’s THF-mediated reaction likely proceeds via a SN2 mechanism, with Et₃N deprotonating intermediates .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
SAR analysis involves systematic modifications:

  • Functional Group Variation : Replace the methoxy group with halogens or alkyl chains to assess electronic effects on bioactivity.
  • Stereochemical Probes : Synthesize enantiomers (e.g., via chiral chromatography) to isolate active diastereomers, as seen in ’s resolution of 14d into 14g (IC₅₀ = 4 nM) .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic interactions.

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